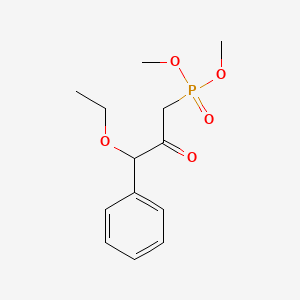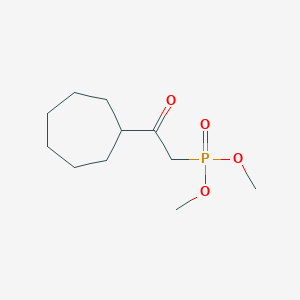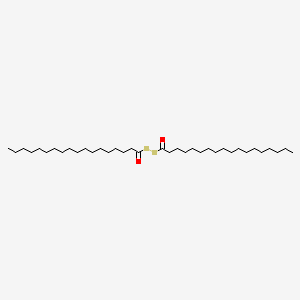
Se-octadecanoylselanyl octadecaneselenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Se-octadecanoylselanyl octadecaneselenoate is an organoselenium compound with the molecular formula C36H70O2Se2.
Preparation Methods
The synthesis of Se-octadecanoylselanyl octadecaneselenoate typically involves the reaction of octadecanoyl chloride with sodium selenide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium species. The product is then purified using column chromatography .
Industrial production methods for organoselenium compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Se-octadecanoylselanyl octadecaneselenoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions .
Scientific Research Applications
Se-octadecanoylselanyl octadecaneselenoate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other organoselenium compounds.
In industry, this compound is used in the production of selenium-containing materials, which have applications in electronics, photovoltaics, and catalysis .
Mechanism of Action
The mechanism of action of Se-octadecanoylselanyl octadecaneselenoate involves its ability to modulate redox reactions and interact with various molecular targets. The compound can form selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) adducts with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways .
In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function. This leads to the generation of reactive oxygen species (ROS) and the activation of downstream signaling pathways involved in cell death .
Comparison with Similar Compounds
Se-octadecanoylselanyl octadecaneselenoate is similar to other organoselenium compounds such as selenocysteine, selenomethionine, and selenium dioxide (SeO2). it is unique in its structure and specific applications .
Selenocysteine: An amino acid that is incorporated into selenoproteins and has antioxidant properties.
Selenomethionine: Another amino acid that serves as a dietary source of selenium and has potential anticancer properties.
Selenium dioxide (SeO2): A commonly used oxidizing agent in organic synthesis.
This compound stands out due to its specific applications in the synthesis of other organoselenium compounds and its potential use as an anticancer agent .
Properties
CAS No. |
65212-12-6 |
|---|---|
Molecular Formula |
C36H70O2Se2 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
Se-octadecanoylselanyl octadecaneselenoate |
InChI |
InChI=1S/C36H70O2Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
UJIHUDRYMUCVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[Se][Se]C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


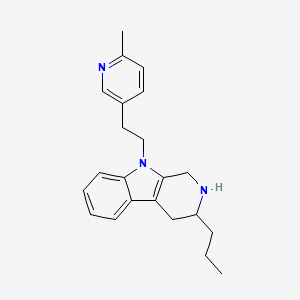
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
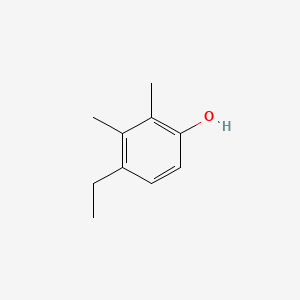


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
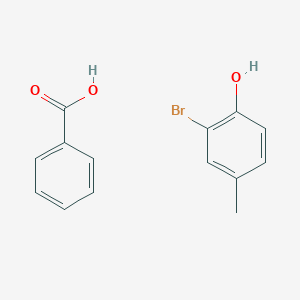
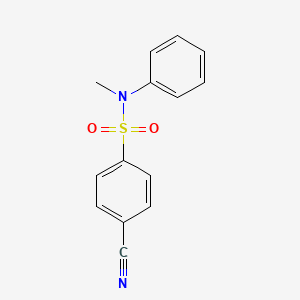
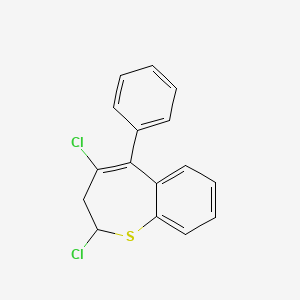

![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
